molecular formula C6H7BrClFN2 B8140065 (3-Bromo-4-fluorophenyl)hydrazine hydrochloride

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride

Cat. No.: B8140065
M. Wt: 241.49 g/mol
InChI Key: ATQSEAQCJZLILV-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrClFN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 3-bromo-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-bromo-4-fluoroaniline, hydrazine hydrate, hydrochloric acid.

    Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete reaction.

    Product Isolation: The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also include additional purification steps, such as distillation or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazine moiety can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new chemical entities.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)hydrazine hydrochloride depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. In drug discovery, its mechanism of action would be related to its interaction with molecular targets, such as receptors or enzymes, leading to a desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride
  • 3-Fluorophenylhydrazine hydrochloride
  • 3-Bromo-4-chlorophenylhydrazine hydrochloride

Uniqueness

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This specific substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable in various chemical transformations and applications.

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQSEAQCJZLILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (4.2 g, 60 mmol) was added drop-wise to a mixture of 3-bromo-4-fluoroaniline (11.2 g, 58.9 mmol) and concentrated HCl (30 mL, 0.36 M) at 0° C. over 30 min. The resulting clear solution was stirred for 45 min, and a solution of SnCl2.2H2O (27 g, 120 mmol) in concentrated HCl (30 mL) was added drop-wise at 0° C. over 1.5 h. The mixture was stirred for 18 h at room temperature. The resulting precipitate was collected by filtration and crystallized from ethanol to provide the title compound (6.2 g, 42%) as a yellow powder: 1H NMR (300 MHz, DMSO-d6) δ 10.24 (s, 3H), 8.42 (s, 1H), 7.36-7.30 (m, 2H), 7.03-6.98 (m, 1H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
42%

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